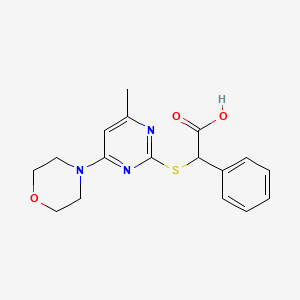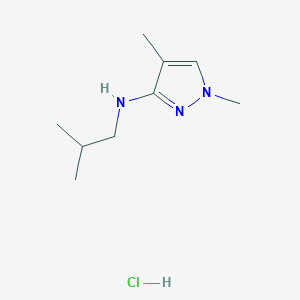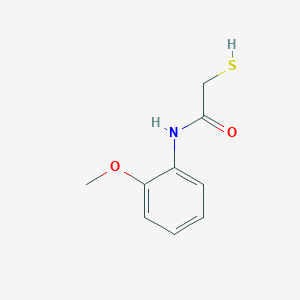![molecular formula C16H20FN7O B12222926 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12222926.png)
4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a pyrimidine ring and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and N-carbethoxypiperazine.
Initial Reaction: The reaction of 2-chloro-5-fluoropyrimidine with N-carbethoxypiperazine yields an intermediate compound.
Reduction: This intermediate is then treated with Raney Nickel to afford ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate.
Hydrolysis and Decarboxylation: The ethyl ester undergoes hydrolysis and decarboxylation to generate 5-fluoro-2-(1-piperazinyl)pyrimidine.
Final Coupling: The final step involves coupling this intermediate with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the fluoropyrimidine or piperazine rings.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to receptors, while the morpholine ring may improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)aniline: This compound shares a similar structure but lacks the morpholine ring.
1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol: This compound has a similar fluoropyrimidine-piperazine core but includes a different substituent.
Uniqueness
4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and potentially improve its efficacy in medicinal applications.
Properties
Molecular Formula |
C16H20FN7O |
|---|---|
Molecular Weight |
345.37 g/mol |
IUPAC Name |
4-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C16H20FN7O/c17-13-11-19-15(20-12-13)23-5-3-22(4-6-23)14-1-2-18-16(21-14)24-7-9-25-10-8-24/h1-2,11-12H,3-10H2 |
InChI Key |
QUGAAVCDFQQKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one](/img/structure/B12222852.png)
![[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride](/img/structure/B12222853.png)
![11-(3-bromophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12222855.png)
![7-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12222860.png)
![Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12222863.png)

![7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B12222870.png)
![3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B12222879.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12222887.png)


![Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate](/img/structure/B12222899.png)

